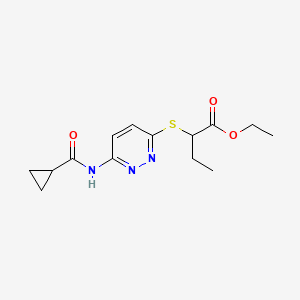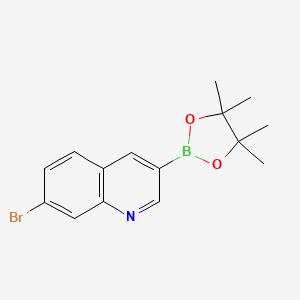
7-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“7-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline” is a chemical compound with the CAS Number: 2377607-16-2. Its molecular weight is 334.02 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17BBrNO2/c1-14(2)15(3,4)20-16(19-14)11-7-10-5-6-12(17)8-13(10)18-9-11/h5-9H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular formula of C15H17BBrNO2 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
X-ray Diffraction and Nuclear Magnetic Resonance Studies
One research application of compounds related to 7-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline involves the identification of molecular structures through X-ray diffraction and nuclear magnetic resonance (NMR) studies. This includes the analysis of adducts from 2-methylquinolines, which are structurally characterized and analyzed using these techniques (Acheson, Procter, & Critchley, 1976).
Hydrolysis and Structural Characterization
The compound 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-quinoline, a structurally related compound, has been studied for its hydrolysis in air. The research focuses on understanding the products of hydrolysis and their structural characterization. This includes exploring different forms of hydrolysis products and their interconversion (Son et al., 2015).
Synthesis of Complex Organic Molecules
Another application is in the synthesis of complex organic molecules. The related compound, 6-bromoquinolin-4-yl, is used as an intermediate in synthesizing PI3K/mTOR inhibitors, highlighting its importance in medicinal chemistry and drug development (Lei et al., 2015).
Suzuki Cross-Coupling Reactions
The use of compounds like 7-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline in Suzuki cross-coupling reactions is another key application. This methodology aids in introducing aryl and vinyl substituents in quinoline compounds, which is a significant process in organic synthesis (Babudri et al., 2006).
Development of Luminescent Materials
Research in the development of luminescent materials also utilizes related compounds. For instance, the creation of nanoparticles with enhanced brightness and emission tuning utilizes bromo and tetramethyl dioxaborolane-substituted compounds for their unique photophysical properties (Fischer, Baier, & Mecking, 2013).
properties
IUPAC Name |
7-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BBrNO2/c1-14(2)15(3,4)20-16(19-14)11-7-10-5-6-12(17)8-13(10)18-9-11/h5-9H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOSOBUSDDSGHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C(C=C3)Br)N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BBrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

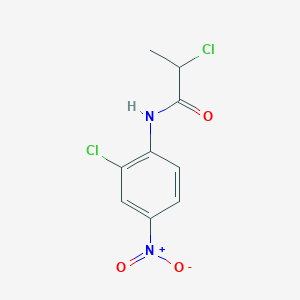
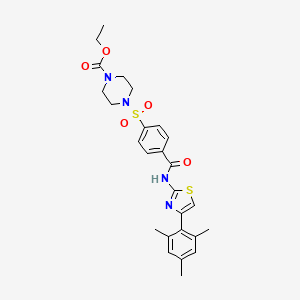
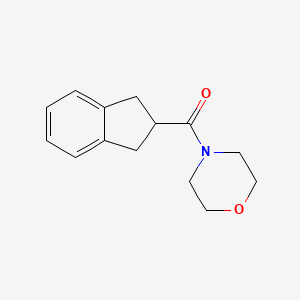
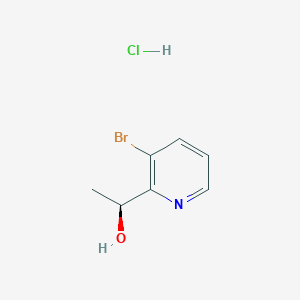
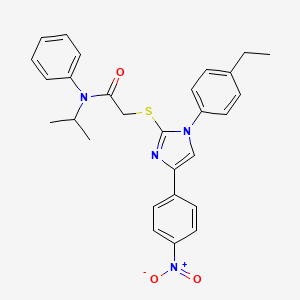
![(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide](/img/structure/B2384348.png)
![2-chloro-6-fluoro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2384349.png)
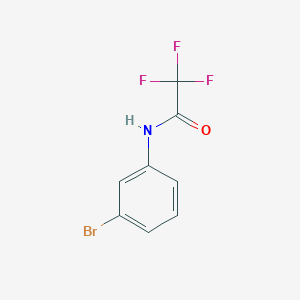
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide](/img/structure/B2384352.png)
![N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2384353.png)
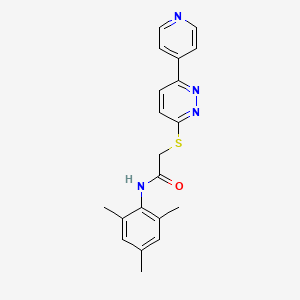
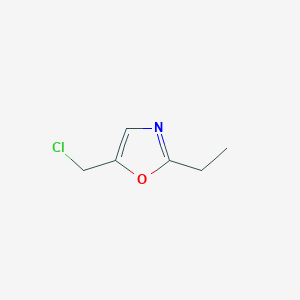
![1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B2384360.png)
